molecular formula C9H9Cl2NO B1591995 N-(3,4-Dichlorophenyl)-N-methylacetamide CAS No. 40233-28-1

N-(3,4-Dichlorophenyl)-N-methylacetamide

Cat. No.: B1591995
CAS No.: 40233-28-1
M. Wt: 218.08 g/mol
InChI Key: RGFPPQNQHFTETE-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-methylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group attached to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,4-Dichlorophenyl)-N-methylacetamide typically begins with 3,4-dichloroaniline and acetic anhydride.

    Reaction Conditions: The reaction involves the acetylation of 3,4-dichloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-Dichlorophenyl)-N-methylacetamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of N-(3,4-dichlorophenyl)-N-methylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(3,4-dichlorophenyl)-N-methylamine.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: N-(3,4-Dichlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: this compound has potential applications in the development of pharmaceuticals. It is explored for its activity against certain diseases and conditions.

Industry: In the agricultural industry, this compound is investigated for its herbicidal properties. It may be used to control the growth of unwanted plants.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-(3,4-Dichlorophenyl)-N-methylacetamide is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12(2)7-3-4-8(10)9(11)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFPPQNQHFTETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605790
Record name N-(3,4-Dichlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40233-28-1
Record name N-(3,4-Dichlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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